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molecular formula C9H14Cl2N2O4 B8579338 4-chloro-2-(pyrrolidin-1-ylmethyl)-1H-pyrrole;perchloric acid CAS No. 62380-70-5

4-chloro-2-(pyrrolidin-1-ylmethyl)-1H-pyrrole;perchloric acid

Cat. No. B8579338
M. Wt: 285.12 g/mol
InChI Key: XAADOFSAMXXKBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04048191

Procedure details

An aqueous solution of 114.0 g. of the product of Example VI is converted into the free base form by addition of 10% aqueous sodium hydroxide solution. The solid that is thus precipitated is filtered, washed with water and dried to give 67.1 g. (0.364 mole) of free base. The free base is dissolved in 350 ml. of dry dimethyl sulfoxide and stirred in an ice bath while 45.9 g. (0.364 mole) of dimethyl sulfate is added dropwise. The whole is then stirred for a half hour and warmed to room temperature, whereupon 20.0 g. (0.41 mole) of freshly ground and dried sodium cyanide is added all at once. After the resulting solution has been stirred for 2 hours at ambient temperature, it is poured onto ice and this aqueous solution is extracted four times with 250 ml. of diethyl ether. The combined ether extracts are washed successively with brine, 3N hydrochloric acid solution, aqueous sodium bicarbonate solution, and brine, and are dried over sodium sulfate. Evaporation of the ether yields 4-chloropyrrole-2 -acetonitrile as a brown oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
free base
Quantity
0.364 mol
Type
reactant
Reaction Step Two
Quantity
0.364 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl(O)(=O)(=O)=O.[Cl:6][C:7]1[CH:8]=[C:9]([CH2:12]N2CCCC2)[NH:10][CH:11]=1.[OH-].[Na+].S(OC)(OC)(=O)=O.[C-:27]#[N:28].[Na+]>CS(C)=O>[Cl:6][C:7]1[CH:8]=[C:9]([CH2:12][C:27]#[N:28])[NH:10][CH:11]=1 |f:0.1,2.3,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl(=O)(=O)(=O)O.ClC=1C=C(NC1)CN1CCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
free base
Quantity
0.364 mol
Type
reactant
Smiles
Step Three
Name
Quantity
0.364 mol
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The whole is then stirred for a half hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid that is thus precipitated
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give 67.1 g
DISSOLUTION
Type
DISSOLUTION
Details
The free base is dissolved in 350 ml
STIRRING
Type
STIRRING
Details
After the resulting solution has been stirred for 2 hours at ambient temperature
Duration
2 h
ADDITION
Type
ADDITION
Details
it is poured onto ice
EXTRACTION
Type
EXTRACTION
Details
this aqueous solution is extracted four times with 250 ml
WASH
Type
WASH
Details
The combined ether extracts are washed successively with brine, 3N hydrochloric acid solution, aqueous sodium bicarbonate solution, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
are dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of the ether

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(NC1)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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